tert-butyl2-(2,5-dioxopyrrolidin-3-yl)acetate
Description
tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is a synthetic intermediate featuring a 2,5-dioxopyrrolidin-3-yl core substituted with an acetoxy group esterified with a tert-butyl moiety. This compound is structurally characterized by its bicyclic lactam ring (succinimide derivative) and a bulky tert-butyl ester group, which confers distinct steric and electronic properties.
Properties
IUPAC Name |
tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-8(13)5-6-4-7(12)11-9(6)14/h6H,4-5H2,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLMLDCOJGPDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate typically involves the esterification of 2-(2,5-dioxopyrrolidin-3-yl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
The compound has demonstrated potential across several domains:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate may exhibit biological activities that could be harnessed for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes. Studies suggest its role as a precursor in drug development aimed at conditions like cancer and metabolic disorders .
Organic Synthesis
- Building Block : It serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties .
- Antimicrobial and Antiparasitic Effects : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial and anthelmintic activities. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as lead compounds for treating infections .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate against common bacterial pathogens. The results indicated that some derivatives had MIC values as low as 0.073 mg/ml against Staphylococcus aureus, showcasing their potential for development into new antibiotics .
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| 1 | 0.125 | E. sakazakii |
| 2 | 0.083 | E. coli |
| 3 | 0.073 | S. aureus |
| 4 | 0.109 | K. pneumonia |
Case Study 2: Anthelmintic Activity
Another investigation focused on the anthelmintic properties of the compound's derivatives against Pheretima posthuma and Ascaridia galli. The findings revealed that these compounds exhibited superior activity compared to standard treatments like albendazole .
| Compound | Time of Death (min) | Target Parasite |
|---|---|---|
| A | 30 | Pheretima posthuma |
| B | 25 | Ascaridia galli |
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substituent Variations
All compounds share the 2,5-dioxopyrrolidin-3-yl scaffold but differ in substituents and ester groups:
| Compound Name | Substituent at Position 3 | Ester Group | Key Functional Modifications |
|---|---|---|---|
| tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate | Acetate (-O-CO-) | tert-Butyl | Bulky ester group; high steric hindrance |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 3-Oxobutanoate chain | Ethyl | Extended ketone side chain |
| Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate | Cyano-acetate (-CN-CH2-CO-) | Methyl | Electron-withdrawing cyano group |
| 4-(Acetyloxy)-1-octyl-2,5-dioxopyrrolidin-3-yl acetate | Acetyloxy (-OAc) at positions 3 and 4 | Octyl (alkyl chain) | Dual acetyloxy groups; long alkyl chain |
Key Observations :
- Cyano-acetate derivatives (e.g., compound 23 in ) exhibit enhanced electronic effects due to the electron-withdrawing cyano group, improving enzyme-binding affinity in computational studies .
- Alkyl-chain derivatives (e.g., octyl or dodecyl in ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Comparison :
- tert-Butyl esters often require specialized protecting-group strategies due to their steric demands, whereas methyl/ethyl esters are more straightforward to introduce .
- Alkyl chain length in derivatives like 3a–d () correlates with reaction yields (78–85%), suggesting longer chains improve crystallization .
Physicochemical Properties
Solubility and Lipophilicity
- tert-Butyl ester : High lipophilicity (logP ~3.5 estimated) due to the bulky hydrophobic group, likely reducing aqueous solubility.
- Ethyl 3-oxo derivatives : Moderate lipophilicity (logP ~2.0) balanced by the polar ketone group .
- Cyano-acetates: Increased polarity (logP ~1.5) from the cyano group, enhancing solubility in polar solvents .
- Alkyl-chain derivatives (e.g., 3a–d): Long chains (C8–C18) drastically increase logP (>5.0), making them suitable for lipid-rich environments .
Comparative Pharmacological Profiles
Notable Findings:
Computational and Docking Studies
- Cyano-acetates: Molecular docking revealed strong binding to α-amylase (PDB: 1HNY) via hydrogen bonding with Thr163 and hydrophobic interactions with Trp59 .
- Ethyl 3-oxo derivatives : Docking with tubulin (PDB: 1SA0) suggested interactions with β-tubulin’s colchicine-binding site, explaining their antimitotic effects .
- tert-Butyl analogue: No computational data provided, but its bulkiness may hinder binding to compact active sites compared to smaller esters.
Biological Activity
tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is with a molecular weight of approximately 227.26 g/mol. The compound features a tert-butyl group and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Log P (octanol-water) | 0.76 |
| Solubility | High |
The biological activity of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate metabolic pathways and influence cellular responses. Specific molecular targets include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways related to inflammation and immune responses .
Antimicrobial Activity
Research indicates that certain derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Anti-inflammatory Effects
tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate has been noted for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, indicating a possible mechanism for managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate, it is useful to compare it with structurally related compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | Contains a benzyl group; potential for CNS activity | Neuroprotective effects |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Shorter alkoxy chain; different solubility | Antimicrobial properties |
| tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | Lacks the acetoxy group; used primarily as a protecting group | Limited biological activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the chemical structure significantly affected antimicrobial potency, highlighting the importance of functional groups in biological activity .
- Inflammation Model : In an animal model of acute inflammation, administration of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential utility in therapeutic applications for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate?
This compound is typically synthesized via nucleophilic substitution or conjugate addition reactions. For example:
- Stepwise synthesis : React tert-butyl acetate with a pyrrolidinone derivative (e.g., 2,5-dioxopyrrolidin-3-ylamine) under basic conditions (e.g., NaH/THF) .
- One-pot reactions : Use catalytic copper(I) iodide in THF to facilitate coupling between tert-butyl esters and pyrrolidinone precursors, achieving yields >80% under optimized conditions .
- Key parameters : Temperature (0–25°C), solvent polarity, and catalyst loading significantly impact yield.
Q. How should researchers characterize this compound’s purity and structural identity?
- Analytical techniques :
- Common contaminants : Residual solvents (THF, DMF) and unreacted starting materials.
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store below -20°C in anhydrous conditions to prevent ester hydrolysis .
- Decomposition pathways : Hydrolysis of the tert-butyl ester in acidic/basic media generates acetic acid derivatives. Monitor via TLC (Rf shift) .
- Light sensitivity : No reported photodegradation, but amber vials are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from:
Q. What computational methods are suitable for modeling its reactivity in drug design?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites on the pyrrolidinone ring .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbonyl groups .
- Kinetic studies : Apply Eyring plots to assess activation energy for ester hydrolysis .
Q. How does this compound’s stereochemistry influence its biological activity?
- Chiral centers : The 3-position of pyrrolidinone can form (R)- or (S)-enantiomers. Resolve via chiral HPLC (e.g., Chiralpak AD-H column) .
- Bioactivity correlation : (R)-enantiomers show higher binding affinity to proteases in preliminary assays .
- Synthesis control : Use asymmetric catalysis (e.g., Evans’ oxazaborolidine) to enforce stereoselectivity .
Q. What strategies optimize its solubility for in vitro assays?
- Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin inclusion complexes .
- Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications .
- Table 1 : Solubility data in common solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 50–100 | 25 |
| Ethanol | 10–15 | 25 |
| Water | <1 | 25 |
Q. What are the ethical and safety guidelines for handling this compound?
- Toxicity : Limited acute toxicity data; assume LD₅₀ > 500 mg/kg (oral, rat) .
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling .
- Waste disposal : Incinerate via certified hazardous waste facilities .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Q. How to address discrepancies in bioactivity results across cell lines?
- Variables :
- Cell permeability : Adjust assay media (e.g., add 0.1% Tween-80) .
- Metabolic stability : HepG2 cells may degrade the compound faster than HEK293 .
- Control experiments : Use siRNA knockdowns to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
